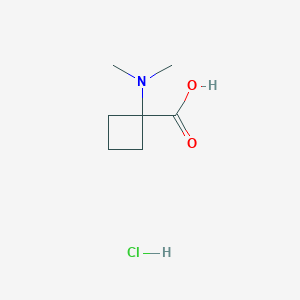

![molecular formula C24H21ClN6O4S B2509888 N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 921150-77-8](/img/structure/B2509888.png)

N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex molecule with multiple functional groups and a heterocyclic structure. While the specific compound is not directly described in the provided papers, we can infer some aspects based on similar compounds that have been synthesized and analyzed.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a uracil derivative. For instance, the reaction of 6-methyluracil with 2-chloromethylthietane yields a 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with a chloroacetamide derivative leads to a complex acetamide like the one described in the first paper . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway involving the formation of a pyrimidine derivative followed by substitution reactions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using X-ray crystallography, NMR, and IR spectroscopy . These techniques allow for the determination of the solid-state conformation and the identification of intramolecular interactions such as hydrogen bonding, which can lock different parts of the molecule in a specific arrangement. The presence of multiple substituents on the pyrimidine ring can lead to a complex three-dimensional structure that may exhibit unique conformational behavior, as influenced by internal rotations and the electronic properties of the substituents.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of functional groups such as the acetamide, thioether, and the heterocyclic pyrimidine ring. These groups can participate in various chemical reactions, including nucleophilic substitutions, hydrogen bonding interactions, and potentially, redox reactions depending on the electronic environment within the molecule. The second paper suggests that similar compounds can form supramolecular structures through weak intermolecular interactions like hydrogen bonds and π-π stacking, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of chloro and methoxy groups, along with the heterocyclic core, would influence its solubility, melting point, and stability. The compound's ability to form hydrogen bonds and its polar nature could affect its solubility in various solvents. The crystal structure analysis from the second paper indicates that similar compounds can exhibit unique 2D supramolecular architectures, which could be indicative of the compound's propensity to form crystalline solids with specific packing patterns .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of similar compounds, particularly those involving 4,6-dimethyl-2-thiopyrimidine scaffolds and their derivatives, has been extensively studied. The aim of these studies often includes the development of new anticonvulsant agents or other pharmacologically active compounds. For example, Severina et al. (2020) explored the synthesis and docking study of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents, highlighting the methodological approach to creating these compounds and evaluating their interactions with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020)).

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN6O4S/c1-13(32)26-14-8-10-15(11-9-14)27-18(33)12-36-22-19-21(30(2)24(35)31(3)23(19)34)28-20(29-22)16-6-4-5-7-17(16)25/h4-11H,12H2,1-3H3,(H,26,32)(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSLGJGWYADRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)

![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)

![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)

![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)

![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)